1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid
Description
This compound consists of a four-membered azetidine ring with an (2S)-stereochemical configuration, a dimethylamine substituent, and a trifluoroacetic acid (TFA) counterion. The azetidine ring introduces conformational rigidity, while the TFA salt enhances solubility and stability. Its structural uniqueness lies in the combination of a strained azetidine core and fluorinated counterion, which may influence pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C10H16F6N2O4 |
|---|---|
Molecular Weight |
342.24 g/mol |
IUPAC Name |
1-[(2S)-azetidin-2-yl]-N,N-dimethylmethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.2C2HF3O2/c1-8(2)5-6-3-4-7-6;2*3-2(4,5)1(6)7/h6-7H,3-5H2,1-2H3;2*(H,6,7)/t6-;;/m0../s1 |
InChI Key |
XVUDRPYMUJZMHH-ILKKLZGPSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CN(C)CC1CCN1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Dimethylamino Group: This step involves the alkylation of the azetidine ring with dimethylamine under controlled conditions.
Addition of the Trifluoroacetic Acid Moiety: The final step involves the reaction of the intermediate compound with trifluoroacetic acid to yield the desired product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Azetidine-Containing Analogues
a. 1-[(2R)-Azetidin-2-yl]-N,N-dimethyl-methanamine;2,2,2-Trifluoroacetic Acid
- Key Difference : Stereochemistry (2R vs. 2S configuration).
- Impact : Stereochemical inversion can alter receptor binding affinity and metabolic pathways. For example, the (2S) isomer may exhibit higher selectivity for chiral targets in neurological or antimicrobial applications .
b. 1-(Pyridin-3-yl)azetidin-3-amine bis(2,2,2-trifluoroacetate)
- Key Difference : Pyridinyl substituent replaces dimethylamine.
- However, reduced basicity compared to dimethylamine may affect solubility in non-polar environments .
c. N,N-Dimethylazetidin-3-amine dihydrochloride
Trifluoroacetate Salts of Structurally Related Amines
a. N-(2-Aminoethyl)maleimide trifluoroacetate
- Key Difference : Maleimide functional group instead of azetidine.
- Impact : Maleimide enables thiol conjugation (e.g., for bioconjugation in drug delivery), whereas the azetidine core may target enzymatic active sites. Both compounds leverage TFA for improved stability during synthesis .
b. 2,2,2-Trifluoroethylamine (CAS 753-90-2)
Non-Azetidine Fluorinated Amines
a. N-Methyl-2,2,2-trifluoroacetamide (CAS 815-06-5)
- Key Difference : Trifluoroacetyl group instead of TFA counterion.
- Impact : The amide group resists hydrolysis, improving metabolic stability. However, reduced basicity compared to dimethylamine may limit ionic interactions in biological systems .
b. N1,N1,N2-Trimethylethane-1,2-diamine (CAS 934-98-5)
- Key Difference : Linear diamine with multiple methyl groups.
Physicochemical and Pharmacological Data Comparison
Key Observations and Implications
Stereochemistry Matters : The (2S) configuration in the target compound may confer distinct biological activity compared to its (2R) counterpart, particularly in chiral environments like enzyme binding pockets .
Counterion Choice : TFA improves solubility but may introduce instability under basic conditions. Hydrochloride salts offer greater inertness but lower lipophilicity .
Fluorination Effects : Trifluoromethyl groups enhance membrane permeability but can complicate metabolic clearance due to strong C-F bonds .
Structural Rigidity : The azetidine ring’s strain may improve binding affinity to rigid targets but increase synthetic complexity compared to linear amines .
Biological Activity
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine; 2,2,2-trifluoroacetic acid (CAS: 2806738-91-8) is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Pharmacological Profile
The compound has been evaluated for various biological activities, particularly in the context of its interaction with biological systems.
1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine; 2,2,2-trifluoroacetic acid acts primarily as a small molecule antagonist . It is hypothesized to interact with specific receptors or enzymes within cellular pathways, influencing various physiological responses.
Biological Activities
The compound exhibits several notable biological activities:
- Antiproliferative Activity : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For example, it was tested against MDA-MB-231 breast cancer cells and demonstrated significant cytotoxic effects at micromolar concentrations .
- Apoptosis Induction : The compound has been reported to induce apoptosis in cancer cells through mechanisms involving caspase activation. Studies indicated a five-fold increase in caspase-3 activity in treated cells compared to controls .
Data Tables
| Activity Type | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 0.80 | |
| Apoptosis Induction | MDA-MB-231 | 0.53 | |
| Cytotoxicity | Various Cancer Lines | Varies |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A study conducted on MDA-MB-231 cells demonstrated that treatment with the compound resulted in significant inhibition of cell growth and induction of apoptosis. The findings suggest potential use in targeted cancer therapies .
- Inflammation Models : Preliminary data indicate that the compound may have anti-inflammatory properties, possibly through modulation of cytokine release in immune cells .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-[(2S)-azetidin-2-yl]-N,N-dimethyl-methanamine with high enantiomeric purity?
The synthesis typically involves multi-step reactions starting from chiral azetidine precursors. For example, stereoselective synthesis of (2S)-azetidin-2-yl derivatives can be achieved using N-phthaloylglycine as a starting material, followed by chiral resolution or asymmetric catalysis to preserve stereochemical integrity . Key steps include nucleophilic substitution to introduce the dimethylamine moiety and purification via recrystallization or chromatography. Reaction progress is monitored by TLC, and intermediates are characterized by H/C NMR to confirm configuration .
Q. How can the purity and counterion stoichiometry of the trifluoroacetate salt be validated?
Purity assessment requires HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to detect impurities <0.5% . Counterion stoichiometry is confirmed via F NMR to quantify trifluoroacetic acid (TFA) content, complemented by elemental analysis (C, H, N, S) to verify molecular formula consistency. Mass spectrometry (ESI-MS) ensures correct molecular ion peaks for both the free base and TFA adduct .
Q. What solvent systems are optimal for stabilizing the compound in solution during biological assays?
Aqueous buffers (pH 4–6) with 10% DMSO or ethanol are recommended to prevent degradation. The trifluoroacetate counterion enhances solubility in polar solvents, but prolonged storage in aqueous media should be avoided due to potential hydrolysis of the azetidine ring. Stability studies using UV-Vis spectroscopy at 25°C can assess degradation kinetics .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s conformational dynamics and binding interactions?
Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model the lowest-energy conformers of the azetidine ring and dimethylamine sidechain. Molecular docking (AutoDock Vina) into target receptors (e.g., nicotinic acetylcholine analogs) identifies key hydrogen bonds between the protonated amine and acidic residues. MD simulations (AMBER) over 100 ns trajectories assess stability in lipid bilayers, critical for CNS-targeted studies .
Q. How can contradictory data on the compound’s metabolic stability be resolved?
Discrepancies in hepatic microsome assays (e.g., mouse vs. human) may arise from species-specific CYP450 isoform activity. Cross-validation using LC-MS/MS metabolite profiling identifies major oxidation sites (e.g., azetidine ring or methyl groups). Adjusting incubation conditions (NADPH concentration, incubation time) and using isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) clarify metabolic pathways .
Q. What strategies mitigate racemization during large-scale synthesis of the (2S)-azetidin-2-yl moiety?
Racemization is minimized by avoiding high temperatures (>40°C) and strongly basic conditions. Asymmetric hydrogenation of azetidine precursors with chiral ligands (e.g., BINAP-Ru complexes) ensures >98% enantiomeric excess (ee). Continuous-flow reactors enhance reproducibility by maintaining precise temperature/pH control, as demonstrated in related azetidine syntheses .
Methodological Notes
- Stereochemical Analysis : Use chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol eluents to resolve enantiomers. Optical rotation ([α]) should match literature values for (2S)-configured azetidines .
- Counterion Effects : Trifluoroacetate may interfere with bioassays; ion-exchange chromatography (Dowex resin) can replace TFA with non-coordinating ions (e.g., chloride) .
- Data Contradictions : Always cross-reference synthetic batches via F NMR and HRMS to rule out counterion variability or hydration artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
